molecular formula C14H12N6O3S B2687954 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1323707-17-0

2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B2687954
CAS No.: 1323707-17-0
M. Wt: 344.35
InChI Key: LCHQEUGULVKYPM-UHFFFAOYSA-N
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Description

2-{5-[1-(Pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built from three key pharmacophores: a pyrazine ring, a 1,2,4-oxadiazole moiety, and an azetidine ring functionalized with a pyridine-3-sulfonyl group. The integration of these specific rings creates a multifunctional scaffold with potential for diverse biological activity. Pyrazine and 1,3,4-oxadiazole-based hybrids are extensively investigated as potent antimicrobial agents. Recent studies have shown that such molecular hybrids demonstrate promising activity against Mycobacterium tuberculosis , including drug-resistant strains, making them valuable scaffolds in the search for new antitubercular therapeutics . The 1,2,4-oxadiazole ring is a privileged structure in drug design, known for its metabolic stability and its ability to engage in hydrogen bonding, which can be crucial for target binding . The sulfonyl group linking the pyridine and azetidine rings can enhance binding affinity and contribute to favorable physicochemical properties. This compound is intended for research and development purposes only, specifically for use in in vitro biological screening, as a building block in synthetic chemistry, and for structure-activity relationship (SAR) studies. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to explore new treatments for infectious diseases and to develop novel inhibitors for various biological targets.

Properties

IUPAC Name

3-pyrazin-2-yl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c21-24(22,11-2-1-3-15-6-11)20-8-10(9-20)14-18-13(19-23-14)12-7-16-4-5-17-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHQEUGULVKYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine-3-sulfonyl group: This step often involves sulfonylation reactions using reagents such as pyridine-3-sulfonyl chloride.

    Construction of the 1,2,4-oxadiazole ring: This can be done through cyclization reactions involving nitrile oxides and amidoximes.

    Formation of the pyrazine ring: This step typically involves condensation reactions using appropriate diamines and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable scaffold for drug development. Its structural motifs can be modified to enhance potency and selectivity against specific biological targets. Research indicates that derivatives of this compound can inhibit certain enzymes or receptors implicated in various diseases, making it a candidate for further pharmacological studies .

Biological Assays

In biochemical research, 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is utilized in assays to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules allows researchers to elucidate mechanisms of action and pathways involved in disease processes .

Pharmaceuticals

The compound is also explored as an intermediate in the synthesis of pharmaceutical agents. Its unique structure may facilitate the development of novel therapeutics targeting conditions such as cancer or infectious diseases. The potential for this compound to form active metabolites enhances its appeal in drug formulation .

Materials Science

In materials science, this compound is investigated for its properties related to conductivity and fluorescence. Such characteristics make it suitable for applications in organic electronics and photonic devices .

Case Studies and Research Findings

StudyApplicationFindings
Prabhakar et al. (2024)Antimicrobial ActivityThe study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Orient Journal of Chemistry (2024)Molecular DockingComputational docking studies revealed strong interactions between the compound and target proteins, suggesting potential therapeutic applications .
ChemDiv Screening (2024)Drug DevelopmentThis compound was identified as a candidate for further development due to its promising biological profile and structural versatility .

Mechanism of Action

The mechanism of action of 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features References
Target Compound Pyrazine + 1,2,4-oxadiazole Pyridine-3-sulfonyl-azetidin-3-yl ~390–400 (estimated) Sulfonamide group enhances solubility and binding affinity.
2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Pyrazine + 1,2,4-oxadiazole Piperidin-4-yl 231.25 Simpler substituent (piperidine vs. azetidine); lacks sulfonyl group. Lower molecular weight may improve bioavailability.
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride Pyrimidine + 1,2,4-oxadiazole Azetidin-3-yl (protonated as HCl salt) ~260–270 Pyrimidine core vs. pyrazine; hydrochloride salt enhances crystallinity.
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyrazine + dual 1,2,4-triazoles Pyridinyl-triazole arms 369.37 Triazole rings enable metal coordination; forms 3D networks via N–H⋯N and π–π interactions.
Key Observations:
  • Core Heterocycles : Replacement of oxadiazole with triazole (as in ) introduces additional hydrogen-bonding sites, critical for supramolecular assembly.
  • Molecular Weight : The target compound’s higher molecular weight (~390–400) compared to analogs (e.g., 231.25 in ) may impact pharmacokinetics, requiring optimization for drug-likeness.
Table 2: Comparative Pharmacological and Physical Data
Property Target Compound 2-(5-Piperidin-4-yl-oxadiazol-3-yl)pyrazine Triazole-Pyrazine Derivative
Solubility Moderate (sulfonamide enhances aqueous solubility) Low (piperidine lacks polar groups) Low (hydrophobic triazole/pyridine)
Hydrogen Bonding High (oxadiazole N, sulfonyl O) Moderate (oxadiazole N only) High (triazole N–H donors)
Crystallinity Likely amorphous (no data) Crystalline (HCl salt in ) Highly crystalline (monoclinic P21/c, β = 102.57°)
Biological Activity Unreported Unreported Metal coordination (antimicrobial/anticancer potential)
Key Insights:
  • Sulfonamide Advantage : The pyridine-3-sulfonyl group in the target compound may improve binding to targets like carbonic anhydrases or tyrosine kinases, where sulfonamides are common inhibitors.
  • Triazole vs. Oxadiazole : Triazole-containing analogs exhibit stronger intermolecular interactions (N–H⋯N hydrogen bonds), aiding crystal packing and stability , whereas oxadiazoles offer metabolic resistance due to reduced enzymatic cleavage.
Stability Considerations:
  • The azetidine ring’s strain may lead to ring-opening under acidic conditions, whereas the oxadiazole’s aromaticity enhances thermal stability.

Biological Activity

2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a complex organic compound notable for its potential biological activities. This compound incorporates multiple heterocyclic structures, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H13N5O3S\text{C}_{15}\text{H}_{13}\text{N}_5\text{O}_3\text{S}

Synthesis

The synthesis involves several key steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions.
  • Introduction of the Pyridine-3-Sulfonyl Group : Utilizes sulfonylation reactions.
  • Construction of the 1,2,4-Oxadiazole Ring : Involves nitrile oxides and amidoximes.
  • Formation of the Pyrazine Ring : Typically through condensation reactions.

These synthetic routes enable the production of the compound in high yields and purity, essential for biological evaluations.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions through various biochemical pathways .

Pharmacological Applications

Research has indicated several promising applications:

1. Antitubercular Activity

Recent studies have evaluated the compound's effectiveness against Mycobacterium tuberculosis. Compounds derived from similar structures showed significant activity with IC50 values ranging from 1.35 to 2.18 μM .

2. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for treating neurodegenerative diseases like Alzheimer's. Pyrazine derivatives have demonstrated such inhibition, suggesting that similar compounds may exhibit beneficial effects in neuropharmacology .

3. Anti-inflammatory and Antimicrobial Properties

The compound has shown potential anti-inflammatory effects by inhibiting albumin denaturation and antimicrobial activity against bacteria such as Proteus and Klebsiella species .

Case Studies

Several studies have investigated the biological activity of related pyrazine derivatives:

StudyCompoundActivityIC50 (μM)
Pyrido[2,3-b]pyrazinesAChE Inhibition0.466 ± 0.121
Substituted benzamide derivativesAnti-tubercular1.35 - 2.18
Imidazo[1,2-a]pyrazinesAntibacterialNot specified

These findings indicate that structural modifications can significantly influence the biological activity of pyrazine derivatives.

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